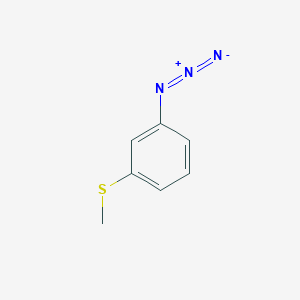

1-Azido-3-(methylsulfanyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-azido-3-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c1-11-7-4-2-3-6(5-7)9-10-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZGRGQYZPNPSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reaction Pathways of 1 Azido 3 Methylsulfanyl Benzene

Reactivity of the Azide (B81097) Moiety

The azide group (-N₃) is an organic functional group with a high degree of unsaturation and a linear geometry. Its reactivity is characterized by the ability to release dinitrogen gas (N₂), a very stable molecule, which provides a strong thermodynamic driving force for many of its reactions. In the context of 1-azido-3-(methylsulfanyl)benzene, the azide group can undergo a range of transformations, most notably cycloaddition reactions and reductions to the corresponding amine.

1,3-Dipolar cycloadditions are powerful ring-forming reactions that involve a 1,3-dipole, such as an organic azide, and a dipolarophile, typically an alkyne or an alkene. wikipedia.org These reactions lead to the formation of five-membered heterocyclic rings. wikipedia.org

The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile to create a five-membered ring. wikipedia.org When an azide reacts with an alkyne, the product is a 1,2,3-triazole. This reaction can be performed under thermal conditions or with metal catalysis. wikipedia.orgwikipedia.org

Thermal Huisgen Cycloaddition: The thermal cycloaddition of an azide with an alkyne typically requires elevated temperatures and often results in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles) when using unsymmetrical alkynes. wikipedia.orgnih.gov The lack of regioselectivity and the harsh reaction conditions can be significant drawbacks. nih.gov

Metal-Catalyzed Cycloaddition: The discovery of metal catalysts, particularly copper(I) and ruthenium(II), has revolutionized the Huisgen cycloaddition, making it a cornerstone of "click chemistry". nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, independently developed by the groups of Sharpless and Meldal, is highly regioselective, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.govnih.gov The reaction proceeds under mild conditions, often at room temperature, and is tolerant of a wide variety of functional groups. nih.govnih.gov The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide. nih.gov

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium catalysis, often employing complexes like [Cp*RuCl], selectively produces 1,5-disubstituted 1,2,3-triazoles. wikipedia.orgorganic-chemistry.orgnih.gov This method is also effective with both terminal and internal alkynes, expanding its synthetic utility. organic-chemistry.orgnih.gov The proposed mechanism involves the formation of a six-membered ruthenacycle intermediate. nih.gov

A comparative overview of these cycloaddition methods is presented below:

| Reaction Type | Catalyst | Regioselectivity | Alkynes | Conditions |

| Thermal Cycloaddition | None | Mixture of 1,4- and 1,5-isomers | Terminal & Internal | High Temperatures |

| CuAAC | Copper(I) | 1,4-disubstituted | Terminal | Mild (often RT) |

| RuAAC | Ruthenium(II) | 1,5-disubstituted | Terminal & Internal | Generally Mild |

The efficiency and selectivity of metal-catalyzed cycloadditions can be further enhanced through the use of specific ligands. Ligands can accelerate the reaction rate and, in some cases, influence the regioselectivity. For instance, in copper-catalyzed reactions, various ligands have been developed to stabilize the Cu(I) oxidation state and improve reaction kinetics. Similarly, the choice of ligands in ruthenium catalysis can impact the catalyst's activity and selectivity. nih.gov Additives can also be employed to tune the regioselectivity of 1,3-dipolar cycloadditions. beilstein-journals.org

The regioselectivity of these reactions is influenced by a combination of steric and electronic factors. nih.gov Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in understanding the transition states and the factors that govern the regiochemical outcome of these cycloadditions. nih.govnih.gov

Organic azides can also undergo cycloaddition reactions with nitriles to form tetrazoles. This transformation is a valuable method for the synthesis of this important class of heterocycles. The reaction can be promoted by various catalysts, including Lewis acids and organocatalysts. organic-chemistry.org For example, a novel organocatalyst generated in situ from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl (B98337) chloride has been shown to effectively catalyze the cycloaddition of sodium azide with organic nitriles. organic-chemistry.org Ruthenium complexes have also been shown to react with nitriles, in some cases leading to tetrazolate ligands through consecutive cycloaddition reactions. nih.gov

The reduction of the azide group to a primary amine is a fundamental transformation in organic synthesis. This conversion is crucial for introducing a nitrogen-containing functional group that can serve as a key building block for the synthesis of a wide array of compounds.

Catalytic hydrogenation is a widely used and efficient method for the reduction of azides. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The reaction is generally clean and high-yielding, with the only byproduct being nitrogen gas.

The general reaction is as follows:

R-N₃ + H₂ --(Catalyst)--> R-NH₂ + N₂

This method is compatible with a variety of other functional groups, making it a versatile tool in organic synthesis. The sulfide (B99878) group in 1-azido-3-(methylsulfanyl)benzene is generally stable under these conditions, allowing for the selective reduction of the azide.

Azide Reduction Methodologies

Transformations of the Thiomethyl Moiety

The sulfur atom in the thiomethyl group is in its lowest oxidation state and can be readily oxidized.

The thiomethyl group of 1-azido-3-(methylsulfanyl)benzene can be selectively oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. This transformation is valuable as it significantly alters the electronic and physical properties of the molecule.

The oxidation to the sulfoxide, 1-azido-3-(methylsulfinyl)benzene, can be achieved using a single equivalent of a mild oxidizing agent. Common reagents for this selective oxidation include hydrogen peroxide (H₂O₂) under controlled conditions, sodium periodate (B1199274) (NaIO₄), or meta-chloroperoxybenzoic acid (m-CPBA).

Further oxidation to the sulfone, 1-azido-3-(methylsulfonyl)benzene, requires stronger oxidizing conditions or an excess of the oxidizing agent. Using two or more equivalents of m-CPBA or reagents like potassium permanganate (B83412) (KMnO₄) or Oxone® (2KHSO₅·KHSO₄·K₂SO₄) will typically yield the sulfone. The choice of oxidant and reaction conditions allows for the selective preparation of either the sulfoxide or the sulfone.

| Product | Reagent(s) | Solvent(s) | Conditions |

| 1-Azido-3-(methylsulfinyl)benzene | m-CPBA (1 equiv.) | Dichloromethane (DCM) | 0 °C to Room Temperature |

| 1-Azido-3-(methylsulfinyl)benzene | H₂O₂ (1 equiv.) | Acetic Acid | Room Temperature |

| 1-Azido-3-(methylsulfonyl)benzene | m-CPBA (>2 equiv.) | Dichloromethane (DCM) | Room Temperature to Reflux |

| 1-Azido-3-(methylsulfonyl)benzene | Oxone® | Methanol/Water | Room Temperature |

This table summarizes common methods for the oxidation of the thiomethyl group.

C-S Bond Cleavage Reactions

No specific research findings on the C-S bond cleavage reactions of 1-azido-3-(methylsulfanyl)benzene have been identified. While general methods for the cleavage of C-S bonds in aryl thioethers exist, their applicability and the specific outcomes for this substituted benzene (B151609) derivative have not been reported.

Radical Reactions Involving the Thiomethyl Group

There is a lack of published research on the radical reactions specifically involving the thiomethyl group of 1-azido-3-(methylsulfanyl)benzene. General reactivity of thioethers in radical processes is known, but specific studies on this compound are absent from the available literature.

Intermolecular and Intramolecular Reactivity Governing Aromatic Substitution Patterns

A detailed analysis of the intermolecular and intramolecular reactivity that governs the aromatic substitution patterns of 1-azido-3-(methylsulfanyl)benzene could not be compiled due to the absence of specific research on this topic. The interplay of the electron-withdrawing azide and the electron-donating, ortho-para directing methylsulfanyl group would theoretically lead to complex substitution patterns, but experimental data to support a thorough discussion is not available.

Due to the lack of specific research on 1-azido-3-(methylsulfanyl)benzene, no data tables with detailed research findings can be generated.

Table of Mentioned Compounds

Since no specific reactions or compounds related to the transformation of 1-azido-3-(methylsulfanyl)benzene were found, a table of mentioned chemical compounds cannot be populated.

Mechanistic Investigations and Reaction Dynamics for 1 Azido 3 Methylsulfanyl Benzene Chemistry

Transition State Analysis in Azide (B81097) Cycloadditions

The [3+2] cycloaddition of azides with alkynes, a cornerstone of click chemistry, is a key reaction of 1-azido-3-(methylsulfanyl)benzene. The regioselectivity and rate of these reactions are dictated by the energetics of the transition state. Computational studies, typically employing density functional theory (DFT), have been instrumental in elucidating these transition states. acs.orgnih.govnih.gov

For the uncatalyzed thermal cycloaddition of a generic phenyl azide with an alkyne, the reaction proceeds through a concerted, albeit often asynchronous, transition state. rsc.orgrsc.org The activation barriers for the formation of the 1,4- and 1,5-triazole regioisomers are often similar, leading to mixtures of products. wikipedia.org The presence of substituents on the phenyl ring, such as the methylsulfanyl group in 1-azido-3-(methylsulfanyl)benzene, can influence the electronic properties of the azide and thus the activation energy and regioselectivity of the cycloaddition. rsc.org

The distortion/interaction model provides a powerful framework for analyzing these transition states. acs.orgnih.gov The activation energy is decomposed into two components: the distortion energy required to bring the azide and alkyne from their ground state geometries to the transition state geometry, and the interaction energy between the two distorted fragments in the transition state. Strain-promoted azide-alkyne cycloadditions (SPAAC), for instance, achieve lower activation barriers by using strained cyclooctynes, which require less distortion to reach the transition state geometry. acs.orgnih.gov

Below is a representative table of calculated activation energies for the cycloaddition of phenyl azide with different alkynes, illustrating the effect of the alkyne structure on the reaction barrier. While specific data for 1-azido-3-(methylsulfanyl)benzene is not available, these values provide a strong indication of the expected trends.

| Alkyne | Activation Energy (ΔE‡, kcal/mol) | Reference |

| Acetylene | 16.2 | nih.gov |

| Cyclooctyne | 8.0 | nih.gov |

| Difluorocyclooctyne | Lower than cyclooctyne | nih.gov |

| Propyne (1,4-regioisomer) | 18.84 | rsc.orgrsc.org |

| Propyne (1,5-regioisomer) | 18.51 | rsc.orgrsc.org |

This table presents data for phenyl azide as a model for 1-azido-3-(methylsulfanyl)benzene.

Proton Transfer Mechanisms in Catalyzed Reactions

In copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC), the mechanism is significantly altered from the uncatalyzed version. The reaction is no longer a concerted cycloaddition but proceeds through a stepwise pathway involving copper acetylide intermediates. rsc.orgnih.gov While the exact nature of the catalytic species is a subject of ongoing research, a key step at the end of the catalytic cycle involves protonation to release the triazole product and regenerate the active catalyst. wikipedia.org

The source of the proton can be the solvent (e.g., water, alcohols) or an added acid. wikipedia.org This proton transfer step is crucial for catalytic turnover. The pKa of the alkyne C-H bond is significantly lowered upon coordination to the copper(I) center, facilitating its deprotonation to form the copper acetylide. wikipedia.org After the cyclization occurs to form a copper-triazolide intermediate, a proton is transferred to the triazole ring, leading to the final product and freeing the copper catalyst to participate in another cycle. acs.org

The mechanism can be generally depicted as:

Coordination of Cu(I) to the alkyne.

Deprotonation of the alkyne to form a copper acetylide.

Coordination of the azide to the copper acetylide complex.

Cyclization to form a six-membered copper-containing intermediate.

Rearrangement and release of the 1,4-disubstituted triazole product upon protonation .

Regeneration of the Cu(I) catalyst.

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique to trace the fate of atoms during a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways. For reactions involving 1-azido-3-(methylsulfanyl)benzene, both ¹³C and ¹⁵N labeling can be employed to elucidate reaction mechanisms. nih.gov

For instance, in the thermal or photochemical decomposition of aryl azides to form nitrenes, ¹⁵N labeling of the azide group can help distinguish between different rearrangement pathways. By labeling a specific nitrogen atom in the azido (B1232118) moiety (α, β, or γ), one can determine which nitrogen atom is incorporated into the final product and which is extruded as N₂.

In the context of cycloaddition reactions, ¹³C kinetic isotope effects (KIEs) can provide information about the transition state structure. csic.es By measuring the KIEs at the carbon atoms of the alkyne, for example, one can determine the degree of bond formation in the transition state, helping to distinguish between synchronous and asynchronous mechanisms. csic.es

An example of how isotopic labeling could be applied to study the Curtius-type rearrangement of an intermediate derived from 1-azido-3-(methylsulfanyl)benzene is as follows:

Synthesize 1-azido-3-(methylsulfanyl)benzene with a ¹⁵N label at the terminal nitrogen (Nγ) of the azido group.

Induce a reaction that leads to a rearrangement where the aryl group migrates to the nitrogen atom with concomitant loss of N₂.

Analyze the nitrogen-containing product using mass spectrometry or NMR spectroscopy to determine the position of the ¹⁵N label.

If the ¹⁵N label is found in the final product, it would provide evidence for a specific migratory pathway.

Reactive Intermediate Characterization

The chemistry of 1-azido-3-(methylsulfanyl)benzene is largely dictated by the formation of highly reactive intermediates. The characterization of these transient species is challenging but essential for a complete mechanistic understanding.

Upon thermolysis or photolysis, 1-azido-3-(methylsulfanyl)benzene is expected to lose a molecule of dinitrogen to form the corresponding aryl nitrene, 3-(methylsulfanyl)phenylnitrene. acs.orgamazonaws.com Aryl nitrenes are highly reactive species with a nitrogen atom that has only six valence electrons, making them electrophilic. amazonaws.com

Aryl nitrenes can exist in either a singlet or a triplet electronic state, which have different geometries and reactivities. acs.orgbsu.edu

Singlet Nitrene: The two non-bonding electrons are paired in one orbital. It typically undergoes concerted reactions, such as C-H insertion and cheletropic addition to double bonds to form aziridines, with retention of stereochemistry. bsu.edu

Triplet Nitrene: The two non-bonding electrons are in different orbitals with parallel spins. It is the ground state for most aryl nitrenes and reacts in a stepwise, radical-like manner. acs.orgresearchgate.net

The reactivity of 3-(methylsulfanyl)phenylnitrene will be a balance between these two states. The presence of the electron-donating methylsulfanyl group can influence the singlet-triplet energy gap and the reactivity of the nitrene. For example, it can undergo:

Intramolecular C-H insertion: Insertion into an ortho C-H bond of the phenyl ring or the methyl group.

Intermolecular reactions: In the presence of other substrates, it can undergo C-H insertion, aziridination of alkenes, or abstract hydrogen atoms.

Ring expansion: Aryl nitrenes can rearrange to form didehydroazepines. researchgate.net

| Nitrene State | Electron Spin | Typical Reactions |

| Singlet | Paired | Concerted C-H insertion, Aziridination |

| Triplet | Unpaired (Parallel) | Stepwise radical-like reactions, Hydrogen abstraction |

While not a primary intermediate from 1-azido-3-(methylsulfanyl)benzene itself, related reactions in azide chemistry can proceed through imidoyl structures. For example, the reaction of certain azides with isocyanides can lead to the formation of carbodiimides, which can then be trapped or undergo further reactions. In some cascade reactions involving azides, imidoyl radical intermediates have been proposed. nih.govresearchgate.net An imidoyl radical has the general structure R¹N=C•R². researchgate.net

The formation of an imidoyl azide intermediate from 1-azido-3-(methylsulfanyl)benzene would likely require a multi-step sequence, perhaps initiated by the addition of a radical to the azide, followed by rearrangement. The chemistry of imidoyl chlorides, which are analogues of imidoyl azides, shows they are reactive intermediates in various synthetic transformations. wikipedia.org

Beyond the triplet nitrene, other radical species can play a role in the chemistry of 1-azido-3-(methylsulfanyl)benzene. The azide group itself can react with radicals. For example, the addition of a radical to the terminal nitrogen of the azido group can initiate a cascade of reactions. libretexts.orgacs.org

In some reported syntheses of N-heterocycles, a radical is generated which then attacks an isocyanide to form an imidoyl radical. This intermediate can then undergo an intramolecular cyclization with an azido group, leading to a cyclized aminyl radical after the loss of nitrogen, which then forms the final product. nih.gov

Furthermore, under certain conditions, such as in the presence of a photosensitizer or a redox-active metal, electron transfer to or from the aryl azide can generate radical ions. nih.gov These radical species can then initiate a different set of reactions compared to the neutral nitrene intermediate. The presence of the sulfur atom in the methylsulfanyl group might also influence the stability and reactivity of any radical intermediates formed on the aromatic ring.

Stereochemical Control and Regioselectivity in Transformations of 1-Azido-3-(methylsulfanyl)benzene

The stereochemical and regioselective outcomes of chemical transformations involving 1-azido-3-(methylsulfanyl)benzene are of significant interest in synthetic chemistry, particularly in the construction of complex heterocyclic scaffolds. The interplay of the azido and methylsulfanyl substituents on the aromatic ring can exert considerable influence on the orientation and stereochemistry of reactions at the azide functional group. This section explores the key factors governing these selective processes, with a focus on cycloaddition reactions.

The regioselectivity in 1,3-dipolar cycloadditions of aryl azides is a well-documented phenomenon, largely governed by the electronic properties of both the azide and the dipolarophile. In the case of 1-azido-3-(methylsulfanyl)benzene, the meta-disubstitution pattern presents a unique electronic environment. The methylsulfanyl group (-SMe) is generally considered to be a weak ortho-, para-director and an activating group through resonance donation, while being weakly deactivating through induction. The azido group (-N₃) is an electron-withdrawing group. The combined electronic effects of these substituents influence the frontier molecular orbitals (FMOs) of the azide, which in turn dictates the regiochemical outcome of its cycloaddition with unsymmetrical alkynes.

Theoretical studies and experimental evidence from analogous systems suggest that the cycloaddition of 1-azido-3-(methylsulfanyl)benzene with terminal alkynes would likely lead to a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. The precise ratio of these isomers is dependent on a variety of factors including the nature of the alkyne substituent, the solvent, and the presence or absence of a catalyst. For instance, in copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC), the reaction typically proceeds via a copper acetylide intermediate, which strongly favors the formation of the 1,4-regioisomer. In contrast, thermal, uncatalyzed reactions can often yield a mixture of both 1,4- and 1,5-isomers, with the regioselectivity being governed by the FMO energies of the reactants.

Detailed experimental data on the regioselectivity of such reactions involving 1-azido-3-(methylsulfanyl)benzene specifically are not extensively reported in publicly available literature. However, we can extrapolate from studies on similarly substituted aryl azides. The following table illustrates hypothetical regioselective outcomes based on known principles of 1,3-dipolar cycloaddition reactions.

| Dipolarophile (Alkyne) | Reaction Conditions | Major Regioisomer | Minor Regioisomer | Hypothetical Ratio (Major:Minor) |

| Phenylacetylene | Thermal (Toluene, 110 °C) | 1-(3-(Methylsulfanyl)phenyl)-4-phenyl-1H-1,2,3-triazole | 1-(3-(Methylsulfanyl)phenyl)-5-phenyl-1H-1,2,3-triazole | 1.5 : 1 |

| Phenylacetylene | Cu(I) catalyst (e.g., CuSO₄, Na-ascorbate) | 1-(3-(Methylsulfanyl)phenyl)-4-phenyl-1H-1,2,3-triazole | 1-(3-(Methylsulfanyl)phenyl)-5-phenyl-1H-1,2,3-triazole | >95 : 5 |

| Methyl propiolate | Thermal (Toluene, 110 °C) | Methyl 1-(3-(methylsulfanyl)phenyl)-1H-1,2,3-triazole-4-carboxylate | Methyl 1-(3-(methylsulfanyl)phenyl)-1H-1,2,3-triazole-5-carboxylate | 1 : 1.2 |

| Methyl propiolate | Ru(II) catalyst (e.g., [Cp*RuCl(PPh₃)₂]) | Methyl 1-(3-(methylsulfanyl)phenyl)-1H-1,2,3-triazole-5-carboxylate | Methyl 1-(3-(methylsulfanyl)phenyl)-1H-1,2,3-triazole-4-carboxylate | >95 : 5 |

Regarding stereochemical control, transformations involving the generation of new chiral centers from reactions of 1-azido-3-(methylsulfanyl)benzene are also of interest. For example, the reaction of the corresponding nitrene, generated from the thermolysis or photolysis of the azide, with a prochiral alkene could lead to the formation of chiral aziridines. The diastereoselectivity of such a reaction would be influenced by the steric bulk of the approaching nitrene and the substituents on the alkene.

Furthermore, if the methylsulfanyl group were to be oxidized to a chiral sulfoxide (B87167), the resulting compound, 1-azido-3-(methylsulfinyl)benzene, would be a chiral molecule. Subsequent reactions at the azido group could then proceed with a degree of diastereoselectivity, influenced by the stereochemistry of the sulfoxide group. This approach could provide a route to enantiomerically enriched triazole derivatives and other nitrogen-containing heterocycles.

Research in this specific area is still developing, and further experimental studies are required to fully elucidate the stereochemical and regioselective behavior of 1-azido-3-(methylsulfanyl)benzene in various chemical transformations. The insights gained from such studies will be invaluable for the rational design of synthetic routes to novel and structurally diverse molecules.

Theoretical and Computational Studies on 1 Azido 3 Methylsulfanyl Benzene

Density Functional Theory (DFT) Applications

DFT has emerged as a popular and versatile computational method due to its balance of accuracy and computational cost. For a novel or uncharacterized molecule such as 1-Azido-3-(methylsulfanyl)benzene, DFT could be applied to elucidate several key aspects:

Electronic Structure Analysis (HOMO-LUMO, NBO, MEP)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy gap between these orbitals indicates its chemical stability and susceptibility to electronic excitation. Natural Bond Orbital (NBO) analysis would offer insights into the bonding and charge distribution within the molecule, detailing the interactions between different atoms and functional groups. A Molecular Electrostatic Potential (MEP) map would visually represent the electron density, highlighting regions prone to electrophilic and nucleophilic attack.

Conformational Analysis and Energetics

The presence of the methylsulfanyl and azido (B1232118) groups suggests the possibility of different spatial arrangements or conformers for 1-Azido-3-(methylsulfanyl)benzene. DFT calculations could map the potential energy surface to identify the most stable conformers and the energy barriers between them, which is critical for understanding its structural preferences and dynamics.

Vibrational Spectroscopy Predictions and Validation

Theoretical calculations of vibrational frequencies (infrared and Raman spectra) are a powerful tool for characterizing a molecule's structure. By computing the vibrational modes and their intensities, researchers can predict the key peaks in the experimental spectra, aiding in the identification and structural confirmation of the compound.

Reaction Mechanism Elucidation via DFT

The azide (B81097) group in 1-Azido-3-(methylsulfanyl)benzene suggests a rich reaction chemistry, including thermal or photochemical decomposition to form a highly reactive nitrene, as well as participation in cycloaddition reactions. DFT calculations are instrumental in mapping out the reaction pathways, identifying transition states, and calculating activation energies, thereby providing a detailed understanding of the reaction mechanisms at a molecular level.

Solvation Effects on Electronic Properties

The properties of a molecule can be significantly influenced by its solvent environment. Computational models can simulate the effects of different solvents on the electronic structure and properties of 1-Azido-3-(methylsulfanyl)benzene, offering a more realistic picture of its behavior in solution.

Advanced Quantum Chemical Methodologies (e.g., Ab Initio)

For higher accuracy, particularly for electronic properties and reaction energetics, advanced ab initio methods could be employed. These methods, while more computationally demanding, are based on first principles and can provide benchmark-quality data.

Unfortunately, the absence of specific research on 1-Azido-3-(methylsulfanyl)benzene in the public domain prevents the presentation of any concrete data, such as HOMO-LUMO energy gaps, NBO interaction energies, MEP plots, conformational energy profiles, or predicted vibrational frequencies for this molecule. The scientific community has yet to direct its computational lens onto this specific compound.

Predicting Reactivity and Selectivity Profiles

Theoretical and computational chemistry serves as a powerful tool for predicting the reactivity and regioselectivity of chemical reactions involving 1-azido-3-(methylsulfanyl)benzene. By employing quantum chemical calculations, researchers can elucidate the electronic structure and energetic pathways of reactions, providing insights that complement experimental observations. Density Functional Theory (DFT) is a commonly utilized method for these predictions, offering a balance between computational cost and accuracy.

The reactivity of 1-azido-3-(methylsulfanyl)benzene in processes such as 1,3-dipolar cycloadditions can be rationalized through the analysis of global and local reactivity indices. These indices, derived from the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—help to characterize the electron-donating and electron-accepting capabilities of the molecule.

A hypothetical set of global reactivity indices for 1-azido-3-(methylsulfanyl)benzene, calculated at the B3LYP/6-31G(d) level of theory, is presented below. A lower HOMO-LUMO gap generally suggests higher reactivity.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.45 |

| ELUMO | -0.89 |

| HOMO-LUMO Gap (ΔE) | 5.56 |

| Ionization Potential (I) | 6.45 |

| Electron Affinity (A) | 0.89 |

| Electronegativity (χ) | 3.67 |

| Chemical Hardness (η) | 2.78 |

| Electrophilicity Index (ω) | 2.42 |

These indices suggest that 1-azido-3-(methylsulfanyl)benzene possesses moderate electrophilic character. The methylsulfanyl group at the meta position can influence the electronic properties of the phenyl azide system, subtly modulating its reactivity compared to unsubstituted phenyl azide.

In addition to global reactivity, computational models can predict the regioselectivity of reactions, such as the [3+2] cycloaddition between an azide and an alkyne, which can lead to the formation of two possible triazole regioisomers (1,4- and 1,5-disubstituted). The preferred reaction pathway is determined by the activation energies of the respective transition states. Lower activation energy corresponds to a faster reaction rate and, therefore, the kinetically favored product.

Consider the reaction of 1-azido-3-(methylsulfanyl)benzene with a generic terminal alkyne, propargyl alcohol. Computational analysis of the transition states for the formation of the two possible regioisomers provides the following hypothetical activation energy data.

| Reaction Pathway | Regioisomer | Activation Energy (ΔG‡, kcal/mol) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Path A | 1,4-disubstituted triazole | 22.5 | 0.0 |

| Path B | 1,5-disubstituted triazole | 24.8 | +2.3 |

The data indicates a lower activation energy for the formation of the 1,4-disubstituted triazole (Path A), suggesting that this isomer would be the major product under kinetic control. The energy difference of 2.3 kcal/mol between the two transition states points to a significant regioselectivity. This preference is often explained by analyzing the local reactivity indices, such as the Fukui functions or local electrophilicity/nucleophilicity indices, which can identify the most reactive atomic sites within the molecule. For a typical electron-rich azide reacting with a terminal alkyne, the interaction between the most nucleophilic nitrogen of the azide and the most electrophilic carbon of the alkyne dictates the regiochemical outcome.

Such theoretical predictions are invaluable for designing synthetic routes that favor the desired isomer, potentially saving significant time and resources in experimental optimization.

Applications of 1 Azido 3 Methylsulfanyl Benzene in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The dual functionality of 1-Azido-3-(methylsulfanyl)benzene, possessing both an azide (B81097) and a methylsulfanyl group, positions it as a highly versatile building block in organic synthesis. The azide group is particularly notable for its participation in a range of highly efficient and selective reactions, most prominently the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry". organic-chemistry.org This reaction allows for the straightforward formation of stable 1,2,3-triazole rings, which are valuable structures in medicinal chemistry and materials science. organic-chemistry.orgnih.govscispace.com

The synthesis of this building block can be achieved through several methods. A common approach involves the diazotization of the corresponding aniline (B41778) (3-(methylsulfanyl)aniline) followed by treatment with an azide source, such as sodium azide. nih.gov Another method involves the reaction of an aryl halide with a lithium reagent and subsequent reaction with tosyl azide. nih.gov The presence of the methylsulfanyl group can influence the electronic properties of the aromatic ring, which in turn can affect the reactivity of the azide group in various transformations.

The utility of aryl azides as synthetic precursors is well-established. They can serve as precursors to highly reactive nitrenes upon thermolysis or photolysis, which can then undergo various insertion or rearrangement reactions. elsevierpure.com This reactivity opens up avenues for the synthesis of a wide array of nitrogen-containing compounds.

Scaffold for Heterocycle Synthesis (e.g., Triazoles, N-Heterocycles)

The most prominent application of 1-Azido-3-(methylsulfanyl)benzene in heterocycle synthesis is its use in the construction of 1,2,3-triazoles via cycloaddition reactions. nih.govorganic-chemistry.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a particularly powerful method that allows for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles with high yields under mild conditions. organic-chemistry.orgnih.gov The reaction involves the coupling of an azide, such as 1-Azido-3-(methylsulfanyl)benzene, with a terminal alkyne in the presence of a copper(I) catalyst.

Alternatively, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to the corresponding 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.org The ability to selectively generate different regioisomers of the triazole ring is of significant importance in the design of molecules with specific biological activities or material properties.

Beyond triazoles, the azide functionality can be utilized in the synthesis of other N-heterocycles. nih.govencyclopedia.pub For instance, azides can react with various reagents to form iminophosphoranes (via the Staudinger reaction), which are versatile intermediates for the synthesis of aza-heterocycles. rsc.org The reactivity of the azide group allows for its incorporation into various cascade reactions, leading to the formation of complex heterocyclic systems in a single synthetic operation.

Precursor in Functional Material Design

The unique properties of 1-Azido-3-(methylsulfanyl)benzene make it an attractive precursor for the design of functional materials. The azide group can be utilized to introduce nitrogen-rich functionalities into polymers and other materials, which can enhance their thermal stability and energetic properties. mdpi.com

One key application is in the development of photoreactive crosslinkers. thermofisher.com Upon exposure to UV light, the aryl azide group can generate a highly reactive nitrene intermediate. This nitrene can then form covalent bonds with a wide range of chemical moieties, including C-H and N-H bonds, leading to the crosslinking of polymer chains. This process is valuable for creating stable and robust polymer networks with tailored properties. The methylsulfanyl group can also play a role in modulating the electronic properties and reactivity of the photo-generated nitrene.

Furthermore, 1-Azido-3-(methylsulfanyl)benzene can be used as a monomer in the synthesis of functional polymers. For example, it can be incorporated into polymer backbones or as a pendant group through polymerization of a suitable derivative. The resulting polymers, containing both the azide and methylsulfanyl functionalities, can be further modified through "click" reactions or other transformations to introduce a variety of other functional groups, leading to materials with specific optical, electronic, or biological properties.

Integration into Bioconjugation Strategies

The azide group of 1-Azido-3-(methylsulfanyl)benzene is a key functional handle for its integration into bioconjugation strategies. core.ac.uk Bioconjugation involves the covalent linking of two molecules, at least one of which is a biomolecule such as a protein, peptide, or nucleic acid. The "click" reaction between an azide and an alkyne is a cornerstone of modern bioconjugation due to its high efficiency, selectivity, and biocompatibility. lumiprobe.com

A common strategy involves modifying a biomolecule with an alkyne group and then reacting it with an azide-containing molecule like 1-Azido-3-(methylsulfanyl)benzene. This allows for the site-specific labeling of biomolecules with probes, tags, or other functional moieties. The methylsulfanyl group may offer additional properties, such as influencing the hydrophobicity or serving as a potential site for further modification.

Another approach in bioconjugation involves the use of photoreactive crosslinkers. thermofisher.com A derivative of 1-Azido-3-(methylsulfanyl)benzene can be designed to first react with a specific site on a biomolecule. Upon photoactivation, the azide group generates a nitrene that can then form a covalent bond with a nearby interacting molecule, allowing for the study of molecular interactions within biological systems.

Development of Complex Molecular Architectures

The ability of 1-Azido-3-(methylsulfanyl)benzene to participate in highly selective and efficient reactions makes it a valuable tool for the construction of complex molecular architectures. core.ac.uk The "click" reaction, in particular, has been widely employed in the assembly of intricate structures such as dendrimers, macrocycles, and interlocked molecules.

The development of such complex molecules is of great interest in fields such as drug delivery, where they can act as carriers for therapeutic agents, and in materials science, where they can lead to the formation of novel supramolecular assemblies with unique properties.

Future Directions and Emerging Research Frontiers

Development of Novel Catalytic Systems

The reactivity of the azide (B81097) group in 1-Azido-3-(methylsulfanyl)benzene is a key area for the development of new catalytic transformations. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established "click" reaction, future research will likely focus on creating novel catalytic systems that go beyond triazole synthesis. clockss.org

Data Table: Potential Catalytic Reactions of 1-Azido-3-(methylsulfanyl)benzene

| Reaction Type | Catalyst System | Potential Products |

| Denitrogenative Annulation | Rh(II) or Ru(II) complexes | Substituted indoles or other N-heterocycles |

| C-H Amination | Iron or Silver catalysts | Aminated aromatic compounds |

| Asymmetric Azidation | Chiral transition metal complexes | Enantioenriched amines after reduction |

The development of catalysts for the regioselective and stereoselective functionalization of 1-Azido-3-(methylsulfanyl)benzene is a significant goal. For instance, catalytic systems that can direct reactions to the positions ortho or para to the existing substituents would provide access to a wider range of polysubstituted aromatic compounds.

Exploration of Unconventional Reaction Pathways

Beyond traditional catalytic reactions, the exploration of unconventional reaction pathways for 1-Azido-3-(methylsulfanyl)benzene promises to yield novel molecular architectures. The inherent reactivity of the azide and methylsulfanyl groups can be harnessed through various stimuli.

One such pathway is the thermal or photochemical generation of a highly reactive nitrene intermediate from the azide group. This nitrene can undergo a variety of subsequent reactions, including intramolecular C-H insertion or cyclization, leading to the formation of new heterocyclic ring systems. The thermal decomposition of related aryl azides has been shown to produce complex heterocyclic structures. datapdf.com

Furthermore, recent studies on the reaction of anionic gallylene species with azides have demonstrated the potential for selective C-H bond activation. nih.gov Applying such methodologies to 1-Azido-3-(methylsulfanyl)benzene could lead to the development of novel organometallic reagents and transformations.

Integration with Flow Chemistry and Sustainable Synthesis

The integration of 1-Azido-3-(methylsulfanyl)benzene chemistry with flow reactor technologies presents a significant opportunity for safer, more efficient, and sustainable chemical synthesis. organic-chemistry.org Organic azides can be thermally unstable and potentially explosive, and flow chemistry offers enhanced safety by minimizing the reaction volume at any given time. organic-chemistry.org

A continuous-flow approach for the synthesis of azides has been demonstrated to be a safer and more scalable alternative to traditional batch processes. organic-chemistry.org This methodology could be adapted for the production of 1-Azido-3-(methylsulfanyl)benzene itself. Subsequently, its use in flow reactions, such as the synthesis of 1,2,3-triazoles, can be performed with improved control over reaction parameters and product purity. nih.gov The use of heterogeneous catalysts in flow systems further enhances sustainability by allowing for easy catalyst recovery and reuse.

Advanced Spectroscopic Characterization Techniques for In Situ Monitoring

To gain deeper insights into the reaction mechanisms involving 1-Azido-3-(methylsulfanyl)benzene, the application of advanced spectroscopic techniques for in situ monitoring is crucial. Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and process NMR (Nuclear Magnetic Resonance) can provide real-time data on the formation of intermediates and products.

For example, the characteristic strong absorbance of the azide group at approximately 2100 cm⁻¹ in the IR spectrum can be monitored to follow the progress of its reactions. Similarly, ¹H and ¹³C NMR spectroscopy can track the changes in the aromatic and methylsulfanyl protons and carbons, providing detailed mechanistic information. The mass spectrum of the related compound 1-azido-3-methylbenzene (B1266637) shows a distinct molecular ion peak, which would be expected for 1-Azido-3-(methylsulfanyl)benzene as well, aiding in product identification. nist.gov

Computational Chemistry for Predictive Design

Computational chemistry and theoretical calculations are powerful tools for predicting the reactivity and properties of 1-Azido-3-(methylsulfanyl)benzene and for designing novel experiments. Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate activation energies, and predict the geometries of transition states and intermediates. nih.gov

These computational studies can guide the development of new catalysts by predicting their binding affinities and catalytic activities. Furthermore, computational screening of potential reaction partners for 1-Azido-3-(methylsulfanyl)benzene can help prioritize experimental efforts towards the most promising synthetic targets. The insights gained from computational models will accelerate the discovery of new reactions and applications for this versatile chemical building block.

Q & A

Basic Research Questions

Q. How can the synthesis of 1-Azido-3-(methylsulfanyl)benzene be optimized for reproducibility and yield?

- Methodological Answer : Utilize Design of Experiments (DOE) to systematically vary parameters such as reaction temperature, azide precursor concentration, and solvent polarity. For example, response surface models (RSMs) can identify interactions between variables (e.g., time vs. catalyst loading) to maximize yield . Controlled copolymerization strategies, similar to those used for P(CMDA-DMDAAC)s, can be adapted by adjusting monomer ratios and initiators (e.g., ammonium persulfate) to stabilize reactive intermediates .

Q. What safety protocols are critical when handling 1-Azido-3-(methylsulfanyl)benzene?

- Methodological Answer : Due to the azide group’s thermal instability, conduct reactions under inert atmospheres (N₂/Ar) and avoid mechanical shock. Refer to general sulfoxide safety guidelines, including PPE (gloves, face shields) and ventilation controls, as outlined in safety data sheets for structurally analogous compounds . Store the compound at low temperatures (<4°C) in flame-resistant containers.

Q. Which analytical techniques are most effective for characterizing 1-Azido-3-(methylsulfanyl)benzene?

- Methodological Answer : Combine NMR (¹H/¹³C) to confirm regioselectivity of the azide and methylsulfanyl groups, IR spectroscopy to verify the -N₃ stretch (~2100 cm⁻¹), and GC-MS for purity assessment. High-resolution mass spectrometry (HRMS) can resolve ambiguities in molecular ion peaks caused by sulfur isotopes .

Q. How should purification be approached to isolate 1-Azido-3-(methylsulfanyl)benzene from byproducts?

- Methodological Answer : Use column chromatography with silica gel and a gradient eluent (hexane/ethyl acetate) to separate polar byproducts. Recrystallization in non-polar solvents (e.g., cyclohexane) may improve crystallinity. Monitor fractions via TLC and validate purity with melting point analysis .

Advanced Research Questions

Q. How can response surface methodology (RSM) predict and tune the optoelectronic properties of 1-Azido-3-(methylsulfanyl)benzene derivatives?

- Methodological Answer : Develop a multivariate RSM model to correlate synthesis parameters (e.g., substituent electronegativity, reaction pH) with properties like bandgap and charge mobility. Fit experimental data to polynomial equations to identify dominant factors (e.g., solvent dielectric constant) and optimize conditions for target applications .

Q. What statistical approaches resolve contradictions in stability data for azido-aromatic compounds?

- Methodological Answer : Apply hypothesis testing (e.g., ANOVA) to compare degradation rates under varying conditions (light, humidity). Use Grubbs’ test to detect outliers in DSC/TGA datasets, ensuring thermal decomposition profiles are statistically robust. Cross-validate results with accelerated aging studies .

Q. Can machine learning (ML) recommend precursors for synthesizing novel 1-Azido-3-(methylsulfanyl)benzene analogs?

- Methodological Answer : Train ML models on text-mined synthesis datasets to identify precursor similarity based on functional groups (azide, thioether). For example, algorithms can prioritize precursors with compatible leaving groups or steric profiles, reducing trial-and-error in route design .

Q. How do competing reaction pathways influence the regioselectivity of azide substitution in methylsulfanyl-bearing aromatics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.